Product packaging for Fmoc-Threoninol(tBu)(Cat. No.:CAS No. 438239-28-2)

Fmoc-Threoninol(tBu)

Cat. No.: B1505008
CAS No.: 438239-28-2
M. Wt: 383.5 g/mol
InChI Key: LBVPBNDGSCZOTB-UHFFFAOYSA-N
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Description

Significance of Protected Amino Alcohol Derivatives in Organic Synthesis

Protected amino alcohols are crucial bifunctional compounds that serve as versatile building blocks in the synthesis of a wide array of organic molecules. nih.govsigmaaldrich.com Their utility stems from the presence of both an amino and a hydroxyl group, which, when suitably protected, allow for selective chemical transformations at other parts of a molecule. organic-chemistry.org This protection strategy is fundamental to preventing unwanted side reactions and controlling the stereochemical outcome of synthetic pathways. organic-chemistry.org The ability to selectively deprotect these functional groups provides chemists with the flexibility to construct complex molecules with a high degree of precision. organic-chemistry.orgnih.gov These derivatives are particularly important in the synthesis of pharmaceuticals, natural products, and other biologically active compounds. nih.gov

Role of Fmoc-Threoninol(tBu) as a Versatile Building Block in Complex Molecular Architectures

Fmoc-Threoninol(tBu) is a valuable building block in the creation of complex molecular architectures. chemimpex.comacs.org Its structure, featuring a protected amino group (Fmoc) and a protected hydroxyl group (tBu), makes it an ideal component for stepwise synthetic strategies. chemimpex.com This dual protection allows for the selective unveiling of either the amino or hydroxyl function, enabling its incorporation into larger molecules through controlled bond formation. Researchers utilize Fmoc-Threoninol(tBu) in the synthesis of therapeutic peptides and other complex organic structures where precise control over the sequence and stereochemistry is paramount for biological activity. chemimpex.comchemimpex.com

Historical Context of Fmoc/tBu Orthogonal Protecting Group Strategy in Peptide Chemistry

The development of solid-phase peptide synthesis (SPPS) revolutionized the way peptides are created. A significant advancement in this field was the introduction of the Fmoc/tBu orthogonal protecting group strategy. acs.org The concept of orthogonal protection was developed by Barany and coworkers in 1977. peptide.compeptide.com This was followed in 1978 by the development of the Fmoc/tBu strategy by Meienhofer and coworkers, which utilized the Wang resin. peptide.compeptide.com

This strategy is termed "orthogonal" because the two protecting groups, Fmoc and tBu, are removed under different chemical conditions. The Fmoc (9-fluorenylmethyloxycarbonyl) group, which protects the α-amino group of the amino acid, is labile to basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent. csic.es Conversely, the tBu (tert-butyl) group, used to protect the side chains of amino acids like threonine, is removed under acidic conditions, such as with trifluoroacetic acid (TFA). nih.govcsic.es This orthogonal nature allows for the selective deprotection of the α-amino group for peptide chain elongation without affecting the acid-labile side-chain protecting groups. csic.es The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups are accomplished in a single step using a strong acid. csic.es This approach offers a milder alternative to the earlier Boc/Bzl strategy and has become a cornerstone of modern peptide synthesis. nih.gov

Chemical and Physical Properties

The distinct chemical and physical properties of Fmoc-Threoninol(tBu) are central to its application in organic synthesis. These properties dictate its behavior in chemical reactions and its handling and storage requirements.

PropertyValue
IUPAC Name (2R,3R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butan-1-ol
Synonyms Fmoc-L-Threoninol(tBu), Fmoc-L-Thr(tBu)-ol
CAS Number 189337-28-8
Molecular Formula C23H29NO4
Molecular Weight 383.5 g/mol
Appearance White to off-white powder
Optical Rotation [α]D20 = 8 ± 1º (c=2 in DMF)

Data sourced from multiple references. chemimpex.compeptide.comguidechem.com

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of Fmoc-Threoninol(tBu).

¹H NMR (Proton Nuclear Magnetic Resonance): Key signals in the ¹H NMR spectrum include multiplets in the aromatic region (δ 7.2–7.8 ppm) corresponding to the protons of the fluorenyl group, a singlet around δ 1.2 ppm for the nine protons of the tert-butyl group, and signals for the threoninol backbone protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum shows characteristic peaks for the carbonyl carbon of the Fmoc group (around δ 155 ppm) and the quaternary carbon of the tBu group (around δ 80 ppm).

IR (Infrared) Spectroscopy: The IR spectrum displays a strong absorption band for the Fmoc carbonyl group in the range of 1680–1720 cm⁻¹ and a band for the C-O bond of the tBu ether between 1100–1250 cm⁻¹.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) typically shows a protonated molecular ion [M+H]⁺ that confirms the molecular weight of the compound.

Solubility

Fmoc-Threoninol(tBu) is generally soluble in many organic solvents, including methanol (B129727), ethanol, and dichloromethane (B109758). Its solubility in these solvents facilitates its use in a variety of reaction conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29NO4 B1505008 Fmoc-Threoninol(tBu) CAS No. 438239-28-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[1-hydroxy-3-[(2-methylpropan-2-yl)oxy]butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-15(28-23(2,3)4)21(13-25)24-22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21,25H,13-14H2,1-4H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVPBNDGSCZOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700696
Record name (9H-Fluoren-9-yl)methyl (3-tert-butoxy-1-hydroxybutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438239-28-2
Record name (9H-Fluoren-9-yl)methyl (3-tert-butoxy-1-hydroxybutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Fmoc Threoninol Tbu

Established Synthetic Pathways for Fmoc-O-tert-butyl-L-Threoninol

The most common routes to Fmoc-O-tert-butyl-L-threoninol begin with the natural amino acid L-threonine, employing a series of protection, functional group manipulation, and final deprotection/protection steps to arrive at the target compound.

Derivatization from L-Threonine Precursors

L-threonine serves as the foundational chiral building block for the synthesis of Fmoc-Threoninol(tBu). A typical initial step involves the esterification of the carboxylic acid, commonly by reacting L-threonine with thionyl chloride in methanol (B129727) to produce L-threonine methyl ester hydrochloride. google.com This conversion protects the carboxyl group, preventing it from interfering in subsequent reactions and facilitating the solubility of the intermediate in organic solvents.

Sequential Protection and Functionalization Strategies

With the carboxyl group protected as an ester, the synthetic strategy focuses on the sequential protection of the amino and hydroxyl groups, followed by the reduction of the ester to the primary alcohol of threoninol.

One established pathway involves a seven-step sequence that prioritizes protection of the amino group first. google.com

Amino Group Protection: The L-threonine methyl ester hydrochloride is reacted with benzyl (B1604629) chloroformate to yield N-benzyloxycarbonyl-L-threonine methyl ester (Z-Thr-OMe). google.com

Hydroxyl Group Protection: The side-chain hydroxyl group is then protected as a tert-butyl ether. This is achieved by reacting Z-Thr-OMe with isobutene in the presence of an acid catalyst like concentrated sulfuric acid, producing Z-Thr(tBu)-OMe. google.com

Ester Saponification: The methyl ester is hydrolyzed using a base, such as sodium hydroxide (B78521) in an acetone/water mixture, to give the free carboxylic acid, Z-Thr(tBu)-OH. google.com

Carboxylic Acid Reduction: The free acid is reduced to the primary alcohol using a reducing agent like sodium borohydride (B1222165) in tetrahydrofuran, yielding Z-Thr(tBu)-ol. google.com

Amino Group Deprotection: The Z-protecting group is removed from the amino function via palladium-catalyzed hydrogenation to give the free amino alcohol, H-Thr(tBu)-ol. google.com

Final Amino Group Protection: The synthesis is completed by reacting the free amine with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to install the final Fmoc protecting group, yielding Fmoc-O-tert-butyl-L-threoninol. google.com

An alternative, more direct approach has also been developed to shorten the production timeline. google.com This method involves the direct tert-butylation of the hydroxyl group of Thr-OMe HCl, followed by saponification to Thr(tBu)-OH, and then a direct reaction with Fmoc-OSu to yield Fmoc-Thr(tBu)-OH. This protected amino acid can then be reduced to the target Fmoc-Threoninol(tBu). This route avoids the use of the Z-protecting group and the associated hydrogenation step. google.com

Table 1: Multi-Step Synthesis Pathway from L-Threonine

StepReactionKey ReagentsIntermediate/ProductReference
1MethylationThionyl chloride, MethanolL-threonine methyl ester hydrochloride google.com
2Z-Protection (Amino)Benzyl chloroformate, NaOHZ-Thr-OMe google.com
3tert-Butylation (Hydroxyl)Isobutene, H₂SO₄Z-Thr(tBu)-OMe google.com
4SaponificationNaOH, Acetone/WaterZ-Thr(tBu)-OH google.com
5ReductionSodium borohydride, THFZ-Thr(tBu)-ol google.com
6Hydrogenolysis (Z-deprotection)H₂, Pd/CH-Thr(tBu)-ol google.com
7Fmoc Installation (Amino)Fmoc-OSuFmoc-O-tert-butyl-L-threoninol google.com

Regioselective Protection of Hydroxyl and Amino Groups

The success of these syntheses relies on the regioselective protection of the different functional groups. In Fmoc-based peptide synthesis, the side-chain hydroxyl groups of threonine are typically protected as tert-butyl ethers. peptide.com This protection is crucial to prevent side reactions during peptide coupling. The tert-butyl group is favored because it is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but is readily cleaved under the strongly acidic conditions of final peptide deprotection and cleavage from the resin (e.g., trifluoroacetic acid). peptide.comacs.org

Enantioselective Synthesis of Fmoc-Threoninol(tBu) Stereoisomers

Threonine contains two chiral centers (at Cα and Cβ), meaning it can exist as four possible stereoisomers. peptide.com While L-threoninol ((2S,3R) configuration) is the most common, the synthesis of its stereoisomers, such as D-threoninol, L-allo-threoninol, and D-allo-threoninol derivatives, is also of significant interest for creating peptides with unique conformations and biological activities.

Stereocontrol in Chiral Center Formation

Maintaining or deliberately inverting the stereochemistry of the two chiral centers is a key challenge. Syntheses starting from L-threonine rely on the precursor's inherent chirality. However, methods for producing other stereoisomers often involve epimerization at one of the chiral centers. For instance, the synthesis of Fmoc-(R)-allo-Thr(tBu)-OH, a stereoisomer, has been achieved from L-threonine via an epimerization step. researchgate.net

More advanced strategies aim to construct both chiral centers simultaneously with high stereocontrol. A powerful method for this is the Sharpless asymmetric dihydroxylation, which can be used on a suitable alkene precursor to install the two hydroxyl groups (one of which is later converted to the protected amine) with a predictable and high degree of enantioselectivity. nih.gov This approach allows for the synthesis of specific stereoisomers by selecting the appropriate chiral ligand (AD-mix-α or AD-mix-β) for the dihydroxylation reaction. nih.gov

Asymmetric Synthesis Approaches

Several asymmetric synthesis strategies have been developed to access various stereoisomers of protected threonine derivatives.

Chiral Pool Synthesis: As detailed in section 2.1, the use of L-threonine as a starting material is a prime example of chiral pool synthesis, where a readily available enantiopure natural product serves as the foundation. google.com

Substrate-Controlled Synthesis: The stereoselective ring-opening of a chiral aziridine (B145994) derived from D-threonine provides a route to orthogonally protected β-methylcysteine, demonstrating how a chiral substrate can direct the stereochemical outcome of a reaction to form related amino acid structures. nih.gov This principle can be applied to the synthesis of threonine isomers.

Auxiliary-Controlled Synthesis: The Evans' chiral auxiliary methodology is a well-established method for synthesizing β-amino acids, which can be adapted for threonine derivatives. researchgate.net

Catalytic Asymmetric Synthesis: As mentioned, the Sharpless asymmetric dihydroxylation is a premier example of catalytic asymmetric synthesis, providing excellent enantiomeric excess (>99% e.e.) in the formation of diol intermediates that can be converted to the desired amino alcohol. nih.gov Another catalytic approach involves using chiral nickel(II) complexes to assist in the α-epimerization of (S)-Thr(tBu)-OH to prepare Fmoc-(R)-allo-Thr-OH, showcasing a method for inverting stereochemistry at the α-carbon. nih.gov

Table 2: Compound Names Mentioned in this Article

Abbreviation / Trivial NameSystematic Name
Fmoc-Threoninol(tBu) / Fmoc-O-tert-butyl-L-threoninol(2S,3R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(tert-butoxy)butan-1-ol
L-Threonine(2S,3R)-2-amino-3-hydroxybutanoic acid
L-threonine methyl ester hydrochlorideMethyl (2S,3R)-2-amino-3-hydroxybutanoate hydrochloride
Z-Thr-OMeMethyl (2S,3R)-2-((benzyloxy)carbonylamino)-3-hydroxybutanoate
Z-Thr(tBu)-OMeMethyl (2S,3R)-2-((benzyloxy)carbonylamino)-3-(tert-butoxy)butanoate
Z-Thr(tBu)-OH(2S,3R)-2-((benzyloxy)carbonylamino)-3-(tert-butoxy)butanoic acid
Z-Thr(tBu)-olBenzyl ((2S,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate
H-Thr(tBu)-ol(2S,3R)-2-amino-3-(tert-butoxy)butan-1-ol
Fmoc-OSu(2,5-dioxopyrrolidin-1-yl) (9H-fluoren-9-yl)methyl carbonate
Fmoc-Thr(tBu)-OH(2S,3R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(tert-butoxy)butanoic acid
Fmoc-(R)-allo-Thr(tBu)-OH(2R,3R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(tert-butoxy)butanoic acid

Optimization of Synthetic Procedures for Enhanced Yield and Purity

The optimization of synthetic routes for Fmoc-Threoninol(tBu) is a critical focus of research, aiming to maximize product yield and chemical purity while minimizing costs and environmental impact. archivemarketresearch.com This involves a multi-faceted approach, from intensifying process conditions to carefully selecting reagents for key chemical transformations. researchgate.netnih.gov

Process Intensification and Scale-Up Considerations

Process intensification in the synthesis of peptide building blocks like Fmoc-Threoninol(tBu) is driven by the need for more sustainable and efficient manufacturing. archivemarketresearch.comacs.org Traditional solid-phase peptide synthesis (SPPS), while effective, often requires a large excess of hazardous reagents and solvents like N,N-dimethylformamide (DMF), leading to a high Process Mass Intensity (PMI). acs.org Consequently, there is a significant push towards greener chemistry and the adoption of automated synthesis platforms to enhance productivity. archivemarketresearch.com

For challenging syntheses, optimization can be achieved through the use of specialized supports, such as ChemMATRIX resin, which has proven successful in improving yields for difficult peptide sequences. nih.gov Another aspect of intensification is the move away from conventional batch processing. Liquid-phase peptide synthesis (LPPS), for instance, offers advantages for shorter peptides by allowing for step-specific process optimization, better reaction monitoring, and reduced impurity formation. acs.org A novel approach representing significant process intensification is the use of twin-screw extrusion for the solventless synthesis of peptides, a technique that could be applied to the preparation of building blocks in a continuous fashion. researchgate.net The growing demand for custom synthesis services also propels the development of flexible and scalable production methods. archivemarketresearch.com

Evaluation of Reaction Conditions and Reagent Selection

The selection of reagents and the fine-tuning of reaction conditions are paramount for achieving high yield and purity. A key step in many synthetic routes to Fmoc-Threoninol(tBu) is the reduction of a carboxylic acid or ester precursor. One patented method highlights the challenges associated with the direct reduction of the corresponding acid, Fmoc-Thr(tBu)-OH, using sodium borohydride, which can lead to decomposition of the Fmoc protecting group and consequently, low yields. google.com

For the synthesis of analogs, reagent selection is equally critical. In the preparation of a trifluorinated analog, various coupling conditions were evaluated, with a combination of 2-(1H-benzotriazole-l-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU), N-hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA) in DMF proving effective for peptide bond formation. nih.gov The synthesis of allo-threonine analogs has been optimized through the diastereoselective 1,4-addition of lithium dialkylcuprates to a specific enoate precursor, a reaction that required significant optimization to prevent decomposition of the starting material. researchgate.net

Table 1: Evaluation of Selected Reaction Conditions for Fmoc-Threoninol(tBu) and Analogs

StepCompoundReagents & ConditionsKey FindingSource
ReductionZ-Thr(tBu)-olSodium borohydride, Tetrahydrofuran, Temp: < 0°C, Time: 12-16 hrsReduction of the Z-protected intermediate is more stable and provides higher yields compared to the direct reduction of the Fmoc-protected acid. google.com
Fmoc ProtectionFmoc-Threoninol(tBu)Fmoc-OSu, Sodium carbonate, Acetone/WaterYielded the final product at 86.4% with 99.85% HPLC purity. google.com
1,4-AdditionFmoc-(2S,3R)-3-alkylglutamate precursorLithium dialkylcupratesRobust conditions were developed to achieve high diastereoselectivity (>20:1) and yields (76-99%) for the synthesis of allo-analogs. researchgate.net
Peptide CouplingFmoc-tfT(tBu)-dipeptideFmoc-1a(tBu)-OH, TBTU, HOBt, DIPEA, DMFSmooth coupling at room temperature with high yields (92%) for a fluorinated analog. nih.gov

Alternative Synthetic Routes to Fmoc-Threoninol(tBu) and Analogs

The development of alternative synthetic routes is crucial for accessing Fmoc-Threoninol(tBu) and its structural analogs, which may offer unique properties for peptide synthesis. These routes often employ different protecting group strategies or stereoselective reactions to build the desired molecular architecture.

A significant alternative route to Fmoc-Threoninol(tBu) intentionally avoids the direct reduction of an Fmoc-protected acid. google.com This multi-step synthesis begins with L-threonine and proceeds through several intermediates as outlined below:

Esterification: L-threonine is reacted with thionyl chloride in methanol to form L-threonine methyl ester hydrochloride. google.com

Z-Protection: The amino group is protected with benzyl chloroformate to yield Z-Thr-OMe. google.com

tBu-Protection: The hydroxyl group is protected via reaction with isobutene and sulfuric acid to give Z-Thr(tBu)-OMe. google.com

Saponification: The methyl ester is hydrolyzed to the carboxylic acid, Z-Thr(tBu)-OH. google.com

Reduction: The Z-protected acid is reduced to the alcohol, Z-Thr(tBu)-ol, using sodium borohydride. google.com

Z-Deprotection: The Z-group is removed by hydrogenation to yield H-Thr(tBu)-ol. google.com

Fmoc-Protection: The final step involves the addition of the Fmoc group using Fmoc-OSu to obtain Fmoc-Threoninol(tBu). google.com

This pathway is advantageous because the reduction step is performed on the more stable Z-protected intermediate, leading to fewer impurities and higher yields. google.com

Alternative routes are also employed for the synthesis of non-natural analogs. For instance, the enantioselective synthesis of (2R, 3S)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine, a fluorinated analog, was achieved on a multi-gram scale. nih.gov This route involved a seven-step process starting from a chiral diol, with key steps including the formation of a cyclic sulfate (B86663), ring-opening with sodium azide, and a final Jones oxidation to form the carboxylic acid before conversion to the desired product. nih.gov

Furthermore, the synthesis of the allo-threonine analog, Fmoc-(R)-allo-Thr(tBu)-OH, has been reported. researchgate.net This route utilizes a Horner–Wadsworth–Emmons reaction to generate an enoate, followed by a highly diastereoselective 1,4-addition of a lithium dialkylcuprate as the key step to establish the required stereochemistry. researchgate.net

Table 2: Overview of Synthetic Routes to Fmoc-Threoninol(tBu) and Analogs

Target CompoundStarting MaterialKey Intermediate / ReactionProtecting Group StrategySource
Fmoc-Threoninol(tBu)L-ThreonineReduction of Z-Thr(tBu)-OHInitial Z-protection of amine, reduction, then switch to Fmoc. google.com
Fmoc-tfT(tBu)-OH (Analog)Chiral DiolCyclic sulfate intermediate, Jones oxidationInvolves azido (B1232118) intermediate, followed by hydrogenation and Fmoc protection. nih.gov
Fmoc-(R)-allo-Thr(tBu)-OH (Analog)Fmoc Garner's aldehydeHorner–Wadsworth–Emmons reaction; Diastereoselective 1,4-additionFmoc group present from early stage. researchgate.net

Fmoc Threoninol Tbu in Solid Phase Peptide Synthesis Spps

Integration of Fmoc-Threoninol(tBu) into Peptide Chains

The incorporation of Fmoc-Threoninol(tBu) into a growing peptide sequence is a controlled process dictated by the strategic use of its protective moieties. This allows for the precise placement of a threoninol residue, which can introduce significant structural and functional changes to the final peptide.

Fmoc-Threoninol(tBu) functions as a high-purity, standard building block for introducing O-tert-butyl-L-threoninol residues during Fmoc-based SPPS. alfa-chemistry.comsigmaaldrich.com In peptide synthesis, reactive functional groups of an amino acid that are not meant to participate in the peptide bond formation must be temporarily masked with protecting groups. ug.edu.pl For Fmoc-Threoninol(tBu), two such groups are employed.

Nα-Fmoc Group: The alpha-amino group (Nα) is protected by the fluorenylmethoxycarbonyl (Fmoc) group. This temporary protection prevents the amino group from reacting out of turn and is selectively removed at the beginning of each coupling cycle. ug.edu.pliris-biotech.deseplite.com

O-tert-Butyl Group: The side-chain hydroxyl group of the threoninol is protected by a tert-butyl (tBu) ether. seplite.compeptide.com This is a more robust, "permanent" protecting group that remains in place throughout the chain assembly and is only removed during the final cleavage step. iris-biotech.depeptide.com

This dual-protection scheme ensures that the molecule can be coupled through its free carboxyl group to the N-terminus of the growing peptide chain on the solid support, extending the sequence in a controlled, stepwise manner. iris-biotech.depeptide.com

Compound FeatureProtecting GroupPurpose in SPPSChemical Stability
Alpha-Amino Group (Nα)Fmoc (9-fluorenylmethoxycarbonyl)Temporary protection to prevent polymerization and allow stepwise elongation. ug.edu.plBase-labile; stable to acids. chempep.com
Side-Chain Hydroxyl Group (-OH)tBu (tert-butyl)Permanent protection of the reactive side-chain throughout synthesis. seplite.compeptide.comAcid-labile; stable to bases. iris-biotech.deorganic-chemistry.org

In syntheses of long or complex peptides, aggregation of the growing peptide chain on the resin can further hinder reaction rates. This is particularly noted in sequences containing multiple bulky residues like threonine. Research has shown that in the synthesis of peptides with over 15-20 residues, the deprotection of the Fmoc group from a Thr(tBu) residue can become difficult and incomplete, suggesting that aggregation is hindering reagent access. cblpatras.gr

To overcome these challenges and ensure high coupling efficiency, a variety of activating reagents and optimized conditions are employed. The choice of coupling reagent is critical for activating the carboxylic acid of the incoming Fmoc-Threoninol(tBu) to facilitate amide bond formation.

Coupling Reagent ClassExamplesMechanism/Use
CarbodiimidesDIC (N,N'-Diisopropylcarbodiimide)Often used with an additive like HOBt or Oxyma Pure to form an active ester, minimizing racemization. nih.gov
Aminium/Uronium SaltsHBTU, HATU, HCTUHighly efficient reagents that rapidly form active esters, promoting fast coupling kinetics. embrapa.br
Phosphonium SaltsPyBOP, PyBrOPPowerful activating agents, particularly effective for sterically hindered couplings.

Microwave-enhanced SPPS is another strategy used to improve the efficiency of difficult couplings, including those involving bulky residues like phosphoamino acids, by using microwave energy to accelerate reaction rates. kohan.com.tw

Role as a Protected Amino Acid Building Block

Orthogonal Protecting Group Chemistry with Fmoc and tert-Butyl Moieties

The success of modern SPPS, particularly for complex molecules, relies heavily on the concept of orthogonal protection. ug.edu.plpeptide.com An orthogonal system employs multiple classes of protecting groups that can each be removed by a specific chemical mechanism without affecting the others. iris-biotech.depeptide.com The Fmoc/tBu strategy is the most common orthogonal combination used in SPPS today. iris-biotech.deiris-biotech.deacs.org It offers significant advantages, including milder reaction conditions compared to older methods and the ability to perform on-resin modifications. seplite.comiris-biotech.de

The Nα-Fmoc group is designed to be stable throughout the coupling reaction but easily removed under mild basic conditions before the next amino acid is added. seplite.comchempep.com This deprotection is a critical step repeated throughout the synthesis.

The mechanism proceeds via a base-induced β-elimination:

A mild base, typically a secondary amine like 20% piperidine (B6355638) in a solvent such as dimethylformamide (DMF), abstracts the acidic proton from the fluorene (B118485) ring system of the Fmoc group. embrapa.brpeptide.comnih.gov

This abstraction leads to a β-elimination reaction, which releases the free amine of the resin-bound peptide, carbon dioxide, and a reactive electrophile called dibenzofulvene (DBF). chempep.compeptide.com

The secondary amine (piperidine) used for deprotection also acts as a scavenger, reacting with the dibenzofulvene byproduct to form a stable adduct. peptide.comnih.gov This prevents the dibenzofulvene from irreversibly reacting with the newly liberated peptide amine, which would terminate the chain. chempep.com

This deprotection is typically fast, often completed in minutes at room temperature. chempep.com The strong UV absorbance of the dibenzofulvene-piperidine adduct allows for real-time monitoring of the reaction's completion. seplite.com

In contrast to the base-labile Fmoc group, the O-tert-butyl (tBu) group protecting the threoninol side chain is stable to the basic conditions used for Fmoc removal. organic-chemistry.org It is, however, labile to strong acids. iris-biotech.depeptide.com The removal of the tBu group is typically performed during the final step of the synthesis, concurrently with the cleavage of the completed peptide from the solid-phase resin. iris-biotech.depeptide.com

This deprotection is achieved by treating the peptide-resin with a strong acid cocktail, most commonly containing 95% Trifluoroacetic Acid (TFA). iris-biotech.de The mechanism involves the protonation of the ether oxygen by TFA, followed by the departure of the highly stable tert-butyl cation. peptide.com

This process generates reactive tert-butyl cations, which can alkylate nucleophilic amino acid residues within the peptide, such as Tryptophan or Methionine. peptide.comresearchgate.net To prevent these undesirable side reactions, "scavengers" like water, triisopropylsilane (B1312306) (TIS), or thiols are included in the cleavage cocktail to trap the carbocations. researchgate.netmasterorganicchemistry.com

The true power of the Fmoc/tBu orthogonal strategy lies in the ability to selectively remove one type of protecting group while leaving others intact. iris-biotech.depeptide.com This allows for the synthesis of highly complex and modified peptides. iris-biotech.de

During Chain Elongation: The Nα-Fmoc group can be repeatedly removed with a piperidine solution to extend the peptide chain without affecting the acid-labile tBu side-chain protecting groups on threoninol or other residues like Asp(OtBu), Ser(tBu), or Tyr(tBu). iris-biotech.depeptide.comiris-biotech.de

On-Resin Modification: The stability of the peptide-resin linkage and tBu groups to base allows for the N-terminal Fmoc group to be removed and the free amine to be modified on-resin before final cleavage.

Final Deprotection: All acid-labile tBu groups are removed simultaneously during the final TFA-mediated cleavage from the resin. iris-biotech.de

This orthogonality can be extended by introducing a third or even fourth protecting group that is labile to different conditions (e.g., palladium-labile Alloc or hydrazine-labile Dde groups). peptide.comacs.org This enables highly specific on-resin modifications, such as side-chain cyclization, phosphorylation, or the attachment of fluorescent labels, all made possible by the foundational stability of the Fmoc/tBu pairing. peptide.comiris-biotech.deacs.org

Protecting GroupTypical UseDeprotection Reagent/ConditionOrthogonal To
Fmoc Nα-Amine ProtectionBase (e.g., 20% Piperidine in DMF) iris-biotech.depeptide.comtBu, Trt, Boc, Bzl
tBu (tert-Butyl) Side-Chain (Thr, Ser, Tyr, Asp, Glu) iris-biotech.depeptide.comStrong Acid (e.g., 95% TFA) iris-biotech.deFmoc, Alloc, Dde
Trt (Trityl) Side-Chain (Asn, Gln, Cys, His) iris-biotech.deMild Acid (e.g., 1-5% TFA) or 95% TFA peptide.comFmoc, Alloc, Dde
Alloc (Allyloxycarbonyl) Side-Chain (Lys, Orn) or Nα-Amine peptide.comPalladium Catalyst (e.g., Pd(PPh₃)₄) peptide.comchempep.comFmoc, tBu, Dde
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Side-Chain (Lys, Orn) peptide.comHydrazine (e.g., 2% Hydrazine in DMF) peptide.comFmoc, tBu, Alloc

Applications in Organic Synthesis

Chiral Building Block in Asymmetric Synthesis

As a chiral molecule, Fmoc-Threoninol(tBu) serves as a valuable starting material or intermediate in asymmetric synthesis. Its well-defined stereochemistry allows for the synthesis of enantiomerically pure complex molecules, which is of critical importance in the development of pharmaceuticals where a specific stereoisomer is often responsible for the desired biological activity.

Incorporation into Peptide Inhibitors and Modulators

Role in Peptide Chemistry

Fmoc-Threoninol(tBu) plays a significant role in peptide chemistry. chemimpex.com It is widely used in solid-phase peptide synthesis (SPPS) to introduce a threoninol residue into a peptide sequence. chemimpex.com The presence of the alcohol functionality in place of the carboxylic acid allows for the synthesis of peptide alcohols and depsipeptides, which are peptide analogues with modified backbones that can exhibit enhanced stability or altered biological properties. chemicalbook.com The Fmoc and tBu protecting groups are fully compatible with standard SPPS protocols, making its incorporation into peptide chains efficient and straightforward. chemimpex.com

Chemical Reactivity and Handling

Deprotection of Fmoc and tBu Groups

The orthogonal nature of the Fmoc and tBu protecting groups is a key feature of this compound's reactivity.

Fmoc Group Removal: The Fmoc group is readily cleaved under basic conditions. A solution of 20-40% piperidine (B6355638) in a solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is commonly used to remove the Fmoc group, liberating the free amine for subsequent coupling reactions. csic.es

tBu Group Removal: The tert-butyl ether protecting the side-chain hydroxyl group is stable to the basic conditions used for Fmoc deprotection but is cleaved under strong acidic conditions. nih.gov A common reagent for this purpose is trifluoroacetic acid (TFA), often used in a "cocktail" with scavengers to prevent side reactions. csic.es

Mass Spectrometry (MS) for Molecular Weight Determination and Purity Assessment

Storage and Stability

To ensure its long-term stability, Fmoc-Threoninol(tBu) should be stored in a tightly closed container in a dry and well-ventilated place. peptide.com Recommended storage temperatures are typically between 0-8 °C. chemimpex.com The compound is stable under these recommended storage conditions. peptide.com

Q & A

Basic: What are the optimal conditions for incorporating Fmoc-Threoninol(tBu) into solid-phase peptide synthesis (SPPS)?

Answer:
Fmoc-Threoninol(tBu) is typically used in SPPS with Rink amide or Wang resins (100–200 mesh, substitution 0.3–0.8 mmol/g) . Key steps include:

  • Coupling : Use 3–5 equivalents of Fmoc-Threoninol(tBu) with activators like HATU or COMU (0.1 M in DMF) and a base (e.g., DIPEA) to enhance efficiency .
  • Deprotection : Treat with 20% piperidine in DMF (2 × 5 min) to remove the Fmoc group. Monitor completion via Kaiser or chloranil tests .
  • Solubility : Ensure ≥38 mg/mL in DMSO or EtOH for effective dissolution during coupling .

Basic: How can researchers ensure the stability of Fmoc-Threoninol(tBu) during storage and synthesis?

Answer:

  • Storage : Store at room temperature in airtight containers. For resin-bound derivatives, use DCM or NMP (not DMF) to prevent Fmoc cleavage or amine formation .
  • Handling : Avoid prolonged exposure to moisture or acidic conditions to prevent tert-butyl (tBu) group hydrolysis. Verify purity via HPLC (e.g., 99% by C18 column, 0.1% TFA in water/acetonitrile gradient) .

Advanced: How can low coupling efficiency of Fmoc-Threoninol(tBu) in SPPS be addressed?

Answer:
Low coupling efficiency often arises from steric hindrance or suboptimal reaction conditions:

  • Activation : Replace standard HBTU with HATU or COMU to improve acyloxyphosphonium intermediate stability .
  • Solvent Optimization : Use DMF:DCM (3:1) to enhance reagent diffusion into resin pores .
  • Kinetic Monitoring : Perform quantitative Fmoc UV analysis (λ = 301 nm) to track coupling progress and adjust reagent equivalents .

Advanced: What analytical strategies resolve stereochemical inconsistencies in Fmoc-Threoninol(tBu)-containing peptides?

Answer:

  • Chiral HPLC : Use a Chirobiotic T column (Astec) with 0.1% TFA in methanol/water to confirm enantiomeric purity (<0.5% D-isomer) .
  • Circular Dichroism (CD) : Compare spectra with reference standards to detect β-sheet or α-helix distortions caused by incorrect stereochemistry .
  • Mass Spectrometry (MS) : Employ MALDI-TOF or ESI-MS to verify molecular weight and detect side products (e.g., tBu-deprotected species) .

Advanced: How should researchers address contradictory solubility data for Fmoc-Threoninol(tBu) derivatives?

Answer:
Discrepancies often stem from solvent polarity or temperature variations:

  • Experimental Validation : Test solubility in DMSO, EtOH, and DMF at 25°C and 50°C. For example, reported solubility ranges from 38 mg/mL (DMSO) to 97 mg/mL (EtOH) .
  • Co-solvent Systems : Use DMSO:THF (1:1) or DMF:DCM (2:1) for poorly soluble intermediates .
  • Dynamic Light Scattering (DLS) : Measure aggregation states in solution to optimize concentration thresholds for synthesis .

Advanced: What methodologies mitigate tert-butyl (tBu) group cleavage during acidic resin cleavage?

Answer:

  • Mild Cleavage Conditions : Use TFA:H2O:TIPS (95:2.5:2.5) instead of stronger acids like HFIP to minimize tBu hydrolysis .
  • Scavengers : Add 2% thioanisole or phenol to trap reactive carbocations generated during tBu cleavage .
  • Post-Cleavage Analysis : Perform LC-MS to quantify residual tBu-protected species and adjust cleavage time (e.g., 2–4 hr vs. 6 hr) .

Advanced: How can computational modeling optimize Fmoc-Threoninol(tBu) incorporation into peptide backbones?

Answer:

  • DFT Calculations : Use B3LYP/6-31G* to model steric interactions between the tBu group and adjacent residues. This predicts coupling efficiency and conformational stability .
  • Molecular Dynamics (MD) : Simulate peptide-resin interactions in explicit solvent (e.g., DMF) to identify aggregation-prone regions .
  • Dispersion Corrections : Apply Grimme’s DFT-D3 method to account for van der Waals forces in bulky tert-butyl environments .

Basic: What purification techniques are recommended for Fmoc-Threoninol(tBu)-modified peptides?

Answer:

  • Reverse-Phase HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (gradient: 20%–80% over 30 min) .
  • Ion-Exchange Chromatography : Separate charged byproducts (e.g., deprotected threoninol) using DEAE cellulose at pH 6.5 .
  • Lyophilization : Freeze-dry purified peptides in tert-butanol/water (3:1) to prevent tBu group hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.